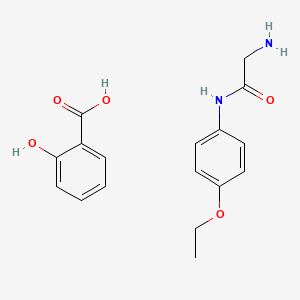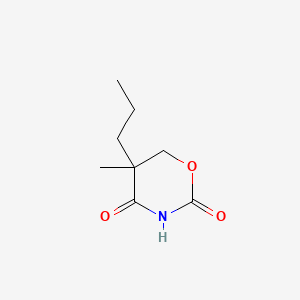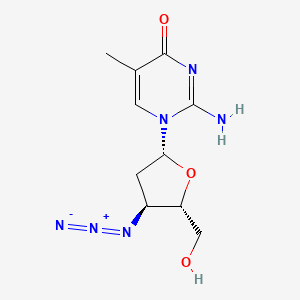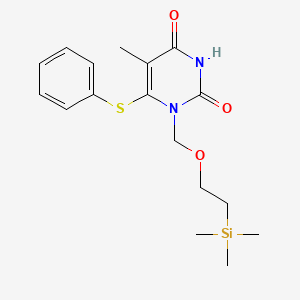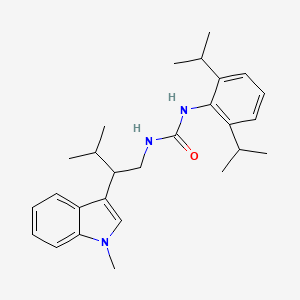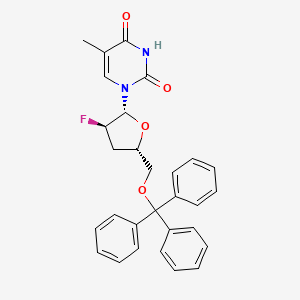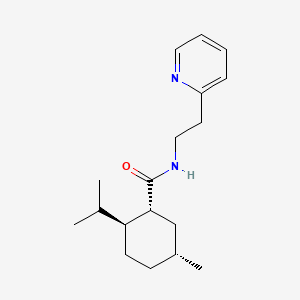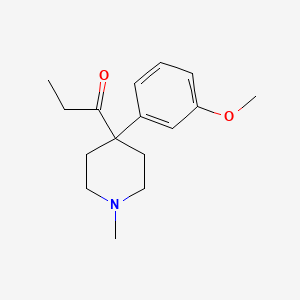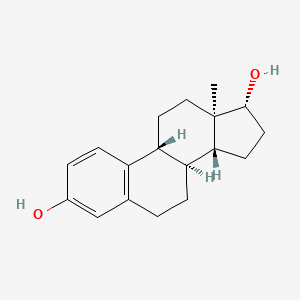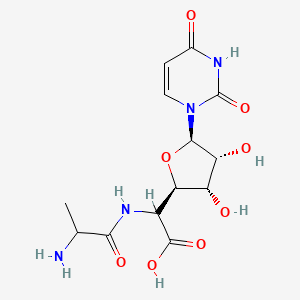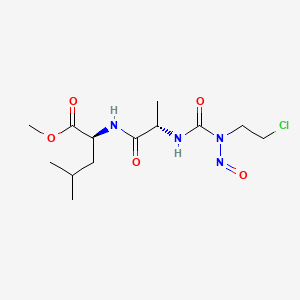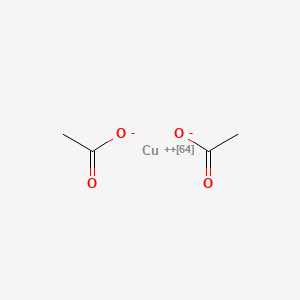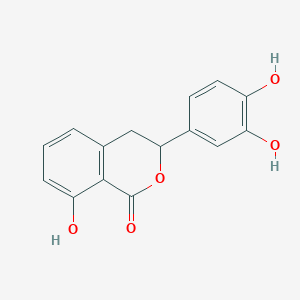
Thunberginol G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thunberginol G is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. This compound has garnered attention due to its potential antiallergic and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thunberginol G can be synthesized through the thermal cyclization of d- and g-ketoamides. The process involves benzylic metalation using lithiating agents such as lithium diisopropylamide (LDA), sec-butyllithium, or tert-butyllithium, followed by treatment with N,N-dimethylbenzamide . The deprotection of hydroxyl groups is achieved using boron tribromide (BBr3) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis of related dihydroisocoumarins suggests that similar methodologies could be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Thunberginol G undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
Mécanisme D'action
Thunberginol G exerts its effects primarily through the inhibition of degranulation processes in basophils and mast cells. It inhibits the release of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) by preventing the increase in intracellular free calcium levels, which is essential for degranulation and cytokine production . The compound’s structure, particularly the 3,4-double bond and the 6-hydroxyl group, plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Thunberginol G is part of a family of dihydroisocoumarins, including Thunberginols A, B, C, D, E, and F . Compared to these compounds, this compound is unique due to its specific hydroxylation pattern and glycoside formation . Similar compounds include:
Phyllodulcin: Known for its sweetening properties and antiallergic effects.
Hydrangenol: Exhibits antimicrobial and antiallergic activities.
Thunberginol A, B, and F: These compounds also show significant antiallergic properties but differ in their specific molecular structures and activities.
This compound stands out due to its potent antiallergic activity and unique structural features, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
80394-88-3 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-8-hydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-6,13,16-18H,7H2 |
Clé InChI |
RQDGXYMBVTZQNF-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C2=C1C=CC=C2O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


